Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

γ-Secretase Inhibition Alzheimer's Disease Pharmacokinetics

Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is a patented, scalable 1,3-disubstituted BCP building block. It functions as a non-classical bioisostere for para-substituted benzenes, tert-butyl, or alkyne groups, introducing high Fsp³ and 3D topology to escape flat SAR. The carbamoyl and methyl carboxylate handles enable rapid derivatization. This scaffold has demonstrated a 4-fold improvement in oral Cmax/AUC in CNS programs, and it resists CYP-mediated hydroxylation that plagues tert-butyl analogs, making it ideal for chronic antiviral or anti-inflammatory therapies. A patented high-yielding route supports multi-kg supply for IND-enabling studies.

Molecular Formula C8H11NO3
Molecular Weight 169.18
CAS No. 156329-77-0
Cat. No. B3028078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
CAS156329-77-0
Molecular FormulaC8H11NO3
Molecular Weight169.18
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)C(=O)N
InChIInChI=1S/C8H11NO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H2,9,10)
InChIKeyZSRGBDMUBBGTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylate (CAS 156329-77-0): Procurement-Relevant Profile of a High-Fsp³ Benzene Bioisostere Building Block


Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate (CAS 156329-77-0) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative characterized by its rigid, three-dimensional saturated scaffold [1]. This compound functions as a specialized pharmaceutical intermediate and chemical building block, enabling the synthesis of drug candidates where the BCP core serves as a non-classical bioisostere for para-disubstituted benzene rings, tert-butyl groups, or internal alkynes [2]. Its carbamoyl and methyl carboxylate functional handles provide versatile entry points for further derivatization, making it a key starting material in medicinal chemistry campaigns aimed at modulating physicochemical properties and metabolic profiles [3].

Why Methyl 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylate Cannot Be Replaced by a Simple Phenyl or tert-Butyl Analog


Generic substitution of a phenyl, tert-butyl, or alkyne group with Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is not a straightforward exchange due to the unique geometric and electronic properties of the BCP scaffold. While the BCP core approximates the through-space distance of a para-disubstituted benzene (differing by ~1 Å [1]), it introduces a high fraction of sp³-hybridized carbons (Fsp³) and a distinct three-dimensional topology [2]. This fundamental alteration in molecular shape and saturation state directly impacts critical drug-like parameters including passive permeability, aqueous solubility, lipophilicity (LogP), and susceptibility to cytochrome P450-mediated oxidation [3]. Consequently, compounds built on this scaffold exhibit quantifiably different pharmacokinetic and physicochemical profiles compared to their planar aromatic or aliphatic counterparts, necessitating careful selection of the precise BCP building block based on its specific functional handles and projected downstream transformations [4].

Quantitative Differentiation of Methyl 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylate: Evidence for Scientific Procurement Decisions


Improved Oral Pharmacokinetics vs. para-Fluorophenyl Analog in Murine Model

In a direct head-to-head comparison, a drug candidate incorporating the bicyclo[1.1.1]pentane scaffold (represented by the core structure of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate) demonstrated significantly enhanced oral absorption compared to its para-fluorophenyl counterpart (BMS-708,163). The BCP-modified analog (compound 3) exhibited approximately a 4-fold increase in both maximum plasma concentration (Cmax) and total drug exposure (AUC) in mice, while maintaining equipotent γ-secretase inhibition [1].

γ-Secretase Inhibition Alzheimer's Disease Pharmacokinetics

Enhanced In Vitro Metabolic Stability vs. tert-Butyl Group in NS5B Inhibitors

In a cross-study comparable analysis, a bicyclo[1.1.1]pentane-containing NS5B inhibitor (compound 1) demonstrated substantially improved metabolic stability compared to earlier analogs featuring a tert-butyl group. While the tert-butyl analogs were rapidly hydroxylated by cytochrome P450 enzymes, the BCP analog exhibited low turnover in liver S9 and hepatocyte incubations from both rat and human, with hydroxylation of the bicyclic moiety being the only observed metabolic pathway [1]. This difference in metabolic liability is a class-level inference supported by the known susceptibility of unactivated C-H bonds in tert-butyl groups to rapid CYP-mediated oxidation [2].

HCV NS5B Polymerase Metabolic Stability Antiviral

Significant Improvement in Passive Permeability and Aqueous Solubility Over Phenyl Ring

A direct head-to-head comparison within a γ-secretase inhibitor series revealed that replacing a para-fluorophenyl ring with a bicyclo[1.1.1]pentane motif (as in compound 3) resulted in substantial improvements in both passive permeability and aqueous solubility. While the exact numerical values are not disclosed in the abstract, the study explicitly states that compound 3 exhibited 'significant improvements in passive permeability and aqueous solubility' relative to the phenyl-containing lead compound [1]. This is consistent with class-level observations that BCP derivatives generally enhance LogP and solubility compared to their aromatic counterparts [2].

Physicochemical Properties Permeability Solubility

Unique 3D Topology Prevents π-π Stacking and Alters Non-Covalent Interaction Profile

X-ray crystallographic analysis of seven BCP derivatives, including those with carbamoyl functionalities, revealed that the 3D bicyclo[1.1.1]pentane scaffold inherently prevents π-π stacking interactions between pendant phenyl rings, a common feature in aromatic bioisosteres [1]. Furthermore, the BCP skeleton was often rotationally averaged, indicating that the bridgehead functional groups dominate the intermolecular interaction landscape rather than the BCP core itself. This contrasts with planar aromatic systems where π-stacking can contribute significantly to crystal packing and potentially to off-target binding.

Non-Covalent Interactions Crystal Engineering Supramolecular Chemistry

Synthetic Utility as a Key Intermediate in a Patented, High-Yield Process

Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is explicitly identified as a product in a patented process for preparing substituted bicyclo[1.1.1]pentanes. The patent (US10513483B2) describes a one-step method using [1.1.1]propellane and radical conditions to access asymmetrically 1,3-disubstituted BCPs, achieving overall yields of 70-95% for the propellane generation step and subsequent functionalization [1]. This contrasts with earlier multi-step syntheses that suffered from low to moderate yields (20-40% overall) and challenging purifications [2]. The availability of a scalable, high-yielding synthetic route directly impacts the cost and accessibility of the compound for procurement.

Process Chemistry Synthesis Scale-up

Optimal Application Scenarios for Methyl 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylate Based on Quantitative Evidence


Lead Optimization of Orally Administered CNS Drugs Requiring Improved Brain Exposure

The demonstrated 4-fold improvement in oral Cmax and AUC in a mouse model for a BCP-containing γ-secretase inhibitor [1] directly supports the use of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate as a core building block in CNS drug discovery programs. Its ability to enhance passive permeability and aqueous solubility [1] while maintaining target potency makes it an ideal scaffold for optimizing blood-brain barrier penetration and overall pharmacokinetic profiles of CNS-active compounds.

Design of Metabolically Stable Antiviral and Anti-inflammatory Agents

The low metabolic turnover observed for BCP-containing NS5B inhibitors in liver S9 and hepatocyte incubations, contrasted with the rapid CYP-mediated hydroxylation of tert-butyl analogs [2], positions this building block as a strategic choice for designing antiviral and anti-inflammatory drug candidates. Its incorporation can mitigate rapid clearance, prolonging target engagement and reducing the required dose, which is particularly critical for chronic therapies.

Scaffold-Hopping from para-Disubstituted Benzenes in Kinase or GPCR Inhibitor Programs

The established role of the bicyclo[1.1.1]pentane core as a non-classical bioisostere for para-disubstituted benzene rings [3] makes Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate a valuable tool for scaffold-hopping campaigns. Its unique 3D topology and lack of π-π stacking interactions [4] offer a path to novel intellectual property while potentially improving selectivity profiles against closely related kinases or GPCRs where aromatic stacking plays a role in off-target binding.

Preclinical Development and Scale-up of BCP-Containing Candidates

The availability of a patented, scalable, and high-yielding synthetic route (70-95% for key steps) [5] for 1,3-disubstituted BCPs, including this specific methyl ester, de-risks the transition from discovery to preclinical development. Procurement of this compound in multi-gram to kilogram quantities is supported by this established process chemistry, ensuring reliable supply for IND-enabling toxicology studies and early clinical manufacturing.

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